3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one
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Overview
Description
3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound with the molecular formula C16H15FN2O. It is a member of the azetidinone family, which are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzylamine with benzyl isocyanate, followed by cyclization to form the azetidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one: A closely related compound with similar structural features.
4-(4-Benzyloxy)Phenyl-1-(4-Fluorophenyl)-3-((S)-3-(4-Fluorophenyl)-3-Hydroxypropyl)Azetidin-2-One: Another azetidinone derivative with different substituents.
Uniqueness
3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15FN2O |
---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
3-amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15FN2O/c17-13-9-5-4-8-12(13)15-14(18)16(20)19(15)10-11-6-2-1-3-7-11/h1-9,14-15H,10,18H2 |
InChI Key |
PTSQGZAVHPDLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CC=C3F |
Origin of Product |
United States |
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